molecular formula C20H24N2OS B2836121 N-(4-butoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide CAS No. 946259-54-7

N-(4-butoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B2836121
CAS No.: 946259-54-7
M. Wt: 340.49
InChI Key: SLRJHELARGKVHN-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry. This compound features a 3,4-dihydroisoquinoline core, a privileged scaffold in drug discovery, coupled with a carbothioamide group and a 4-butoxyphenyl substituent. The 3,4-dihydroisoquinoline-2(1H)-carboxamide and carbothioamide backbone is recognized for its diverse biological activity. Structurally similar carboxamide analogs have been identified as potent STING (Stimulator of Interferon Genes) inhibitors , demonstrating robust anti-inflammatory efficacy in preclinical models, including systemic inflammation and acute kidney injury . Furthermore, extensive research on (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives has highlighted their potential in neuroscience . These compounds act as multi-target inhibitors of key enzymes like monoamine oxidase (MAO-A and MAO-B) and butyrylcholinesterase (BChE) , making them promising candidates for the study of neurodegenerative disorders such as Alzheimer's disease and depression . The specific substitution with a 4-butoxyphenyl group and the carbothioamide functionality may influence its binding affinity, selectivity, and metabolic stability, offering researchers a valuable tool for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can leverage this compound to explore new mechanisms in immunology and neuropharmacology.

Properties

IUPAC Name

N-(4-butoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-2-3-14-23-19-10-8-18(9-11-19)21-20(24)22-13-12-16-6-4-5-7-17(16)15-22/h4-11H,2-3,12-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRJHELARGKVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.

    Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable butoxyphenyl halide reacts with the isoquinoline derivative.

    Formation of the Carbothioamide Group:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbothioamide group, converting it into corresponding amines or other reduced forms.

    Substitution: The butoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products:

    Oxidation: Oxidized isoquinoline derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted butoxyphenyl derivatives.

Scientific Research Applications

N-(4-butoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Activity Against Carbonic Anhydrases (hCAs)

Key Compounds:

  • N-(4-Sulfamoylphenyl)-3,4-Dihydroisoquinoline-2(1H)-Carbothioamide (Compound 15) hCA IX/XII Inhibition: Exhibits 27-fold selectivity for hCA IX over hCA II, comparable to the clinical candidate SLC-0111 (21-fold selectivity) . Mechanism: Docking studies reveal interactions with hCA IX/XII catalytic zinc and hydrophobic residues, stabilized by the sulfonamide group .
Table 1: Selectivity Ratios of hCA Inhibitors
Compound hCA IX/hCA I hCA IX/hCA II Reference
Compound 15 27-fold 27-fold
SLC-0111 (Clinical Agent) N/A 21-fold

Urease Inhibition Activity

Key Compounds ():

  • N-(2,3-Dichlorophenyl)-3,4-Dihydroisoquinoline-2(1H)-Carbothioamide (16) Yield: 90%; M.P.: 186–188°C; MS: m/z 335 [M–H]⁻.
  • N-(4-Bromophenyl)-3,4-Dihydroisoquinoline-2(1H)-Carbothioamide (18) Yield: 89%; M.P.: 168–170°C; MS: m/z 348 [M⁺].
  • N-(2-Chloro-4-Nitrophenyl) Derivative (22)
    • IC₅₀ : Submicromolar range (exact values pending further assays) .
Structural Insights:
  • Electron-withdrawing groups (e.g., Cl, Br, NO₂) on the aryl ring enhance urease inhibition by polarizing the carbothioamide moiety, facilitating interactions with the enzyme’s nickel center .
  • The butoxyphenyl group’s electron-donating nature may reduce potency compared to chlorinated analogs but improve solubility.

Structural Modifications and Pharmacokinetic Effects

Methoxy-Substituted Derivatives (–5):

  • 6-Methoxy-N-(4’-Methylthiazol-2-yl)-3,4-Dihydroisoquinoline-2(1H)-Carbothioamide (21a) Physicochemical Properties: Orange oil; HRMS: m/z 320.0887 [M+H]⁺.
  • N-(3’-Chlorophenyl)-6-Methoxy Derivative (21d)
    • Solid-State Stability : M.P. 184–186°C; HRMS : m/z 293.1324 [M+H]⁺.
Key Observations:
  • Methoxy groups on the dihydroisoquinoline ring improve metabolic stability by blocking oxidative sites .
  • Hydroxy substitutions (e.g., 22a, 22k) reduce lipophilicity but may enhance target engagement through hydrogen bonding .

Catalytic Methods for Dihydroisoquinoline Derivatives

  • Silica-Supported H₃PW₁₂O₄₀: Achieves 73–88% yield for dihydropyrimidinones, a related scaffold .
  • FeCl₃·6H₂O: Enables efficient synthesis of dihydropyrimidinones (80–90% yield) under mild conditions .

Impact of Substituents on Bioactivity

Table 2: Substituent Effects on Enzyme Inhibition
Aryl Substituent Target Enzyme Key Effect Reference
4-Sulfamoylphenyl hCA IX/XII High selectivity via sulfonamide-Zn²⁺ interaction
2,3-Dichlorophenyl Urease Enhanced potency via electron withdrawal
4-Butoxyphenyl (Hypothetical) hCA IX/XII or Urease Improved solubility; moderate activity predicted N/A

Q & A

Q. What are the recommended methods for synthesizing N-(4-butoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide, and how can its structure be validated?

Synthesis typically involves a fusion reaction between a coumarin derivative and substituted phenyl thiourea under controlled temperatures (e.g., 200°C for 1 hour in an oil bath). Post-synthesis purification includes recrystallization from acetic acid to isolate the product . Structural validation requires a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : To confirm the presence of aromatic protons (δ 7.2–8.1 ppm), butoxyphenyl groups (δ 1.2–1.6 ppm for CH₂), and carbothioamide functionality (δ 3.5–4.0 ppm for NH).
  • Mass spectrometry (MS) : Expected [M+H⁺] peaks should align with the molecular formula (e.g., C₁₉H₂₁N₂OS, calculated m/z ≈ 325.14) .

Q. What biological targets or pathways are associated with this compound?

The compound shares structural homology with sulfonamide-based inhibitors of human carbonic anhydrases (hCAs), particularly hCA IX and hCA XII, which are overexpressed in tumor cells . Preliminary docking studies suggest interactions with the catalytic zinc ion in hCA isoforms via the carbothioamide group. Researchers should prioritize enzyme inhibition assays (e.g., esterase activity with 4-nitrophenyl acetate) and selectivity profiling against off-target isoforms (hCA I/II) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) for optimizing hCA inhibition?

  • Substituent variation : Replace the 4-butoxyphenyl group with electron-withdrawing (e.g., -CF₃, -NO₂) or electron-donating (-OCH₃, -NH₂) groups to assess effects on binding affinity .
  • Scaffold modification : Compare with analogs like N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline derivatives to evaluate the role of the carbothioamide vs. sulfonamide moiety .
  • Computational modeling : Use AutoDock or Schrödinger to simulate ligand-protein interactions and identify key residues (e.g., Thr200, Gln92 in hCA IX) for mutagenesis studies .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Cross-validation assays : Replicate results using orthogonal methods (e.g., fluorescent thermal shift assays vs. stopped-flow CO₂ hydration) to confirm hCA inhibition .
  • Isoform-specific profiling : Use recombinant hCA isoforms to rule out cross-reactivity. For example, compound 15 (a structural analog) showed >100-fold selectivity for hCA IX/XII over hCA I/II .
  • Batch-to-batch consistency : Verify purity (>98% via HPLC) and confirm the absence of degradants (e.g., oxidized thiourea byproducts) that may skew activity .

Q. How can the reaction yield be improved during scale-up synthesis?

  • Solvent optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates .
  • Catalyst screening : Test palladium or platinum catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .
  • Design of Experiments (DoE) : Apply factorial design to optimize temperature, stoichiometry, and reaction time .

Q. What methodologies are recommended for studying the compound’s selectivity and off-target effects?

  • Kinetic profiling : Measure IC₅₀ values against a panel of hCA isoforms and unrelated metalloenzymes (e.g., matrix metalloproteinases) .
  • Crystallography : Co-crystallize the compound with hCA IX/XII to resolve binding modes and guide SAR (see PDB IDs 3po6, 3r16 for analogous structures) .
  • Transcriptomic analysis : Use RNA-seq to assess downstream effects on hypoxia-inducible factor (HIF-1α) pathways in cancer cell lines .

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